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Histidyl-aspartyl-glutamyl-leucine - 129623-52-5

Histidyl-aspartyl-glutamyl-leucine

Catalog Number: EVT-269467
CAS Number: 129623-52-5
Molecular Formula: C21H32N6O9
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HDEL intracellular distribution is characteristic of plant endoplasmic reticulum (ER).
Source and Classification

The compound can be derived from the hydrolysis of proteins that contain the constituent amino acids or synthesized through chemical methods. It falls under the category of bioactive peptides, which are known for their physiological effects beyond basic nutrition. These peptides can modulate various biological functions, including immune response, hormone regulation, and cellular signaling.

Synthesis Analysis

Methods of Synthesis

Histidyl-aspartyl-glutamyl-leucine can be synthesized through several methods:

  1. Solid-Phase Peptide Synthesis (SPPS):
    • Process: This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
    • Technical Details: The amino acids are activated using coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC). The reaction conditions typically require anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM).
    • Parameters: The temperature is usually maintained at room temperature or slightly elevated to facilitate reactions.
  2. Liquid-Phase Synthesis:
    • This method is less common for tetrapeptides but can be employed in larger-scale syntheses. It involves dissolving the amino acids in a suitable solvent and allowing them to react under controlled conditions.
  3. Enzymatic Synthesis:
    • Enzymes such as proteases can facilitate the formation of peptides from free amino acids or larger protein substrates, providing specificity and mild reaction conditions.
Molecular Structure Analysis

Structure Overview

Histidyl-aspartyl-glutamyl-leucine has a molecular formula of C15H20N4O5C_{15}H_{20}N_{4}O_{5}. The structure features:

  • Peptide Bonds: Formed between the carboxyl group of one amino acid and the amino group of another.
  • Side Chains: Each amino acid contributes distinct side chains that influence the peptide's properties.
    • Histidine has an imidazole side chain, aspartic acid contains a carboxylic acid group, glutamic acid has a longer carboxylic side chain, and leucine has an aliphatic branched chain.

Structural Data

  • Molecular Weight: Approximately 336.34 g/mol.
  • 3D Structure: The conformation of this tetrapeptide can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to determine its spatial arrangement.
Chemical Reactions Analysis

Involved Reactions

Histidyl-aspartyl-glutamyl-leucine can participate in various biochemical reactions:

  1. Hydrolysis:
    • Under acidic or basic conditions, the peptide bond can be cleaved to release the constituent amino acids.
  2. Modification Reactions:
    • Post-translational modifications may occur, including phosphorylation or methylation, which can alter its biological activity.
  3. Ligand Binding:
    • The peptide may interact with receptors or enzymes, influencing signaling pathways in cells.
Mechanism of Action

Biological Mechanism

Histidyl-aspartyl-glutamyl-leucine may exert its effects through several mechanisms:

  1. Receptor Activation:
    • It can act as a ligand for specific receptors on cell membranes, initiating intracellular signaling cascades that regulate metabolic processes or gene expression.
  2. Modulation of Enzyme Activity:
    • The peptide might influence the activity of certain enzymes by binding to allosteric sites or competing with substrates.
  3. Role in Cellular Signaling:
    • It may play a role in autophagy regulation and stress responses by modulating pathways like mTORC1 or GCN2 signaling .
Physical and Chemical Properties Analysis

Properties Overview

  • Solubility: Generally soluble in water due to the presence of polar side chains.
  • Stability: Peptides are sensitive to temperature and pH changes; they may degrade under extreme conditions.
  • Melting Point: Specific melting points can vary based on the synthesis method and purity but are generally high due to strong intermolecular forces among peptide chains.
Applications

Scientific Applications

Histidyl-aspartyl-glutamyl-leucine has several applications in scientific research:

  1. Therapeutic Uses:
    • Potential use in developing drugs targeting metabolic disorders or promoting muscle growth due to its constituent amino acids' roles in protein synthesis.
  2. Biomarker Development:
    • Can serve as a biomarker for certain physiological states or diseases due to its involvement in metabolic pathways.
  3. Nutritional Supplementation:
    • Investigated for use in dietary supplements aimed at enhancing athletic performance or recovery due to its bioactive properties.
  4. Research Tool:
    • Employed in studies examining protein interactions and cellular signaling mechanisms.
Structural and Functional Analysis of H-D-E-L in Peptide Systems

Sequence-Specific Interactions with Aminoacyl-tRNA Synthetase Complexes

The HDEL tetrapeptide (L-histidyl-L-aspartyl-L-glutamyl-L-leucine) exemplifies sequence-specific molecular recognition in protein trafficking and synthesis systems. Its stereochemical configuration—comprising exclusively L-amino acids—dictates precise interactions with endoplasmic reticulum (ER) retention receptors and protein-folding machinery. The N-terminal histidine residue initiates a conserved recognition motif that binds HDEL receptors (ERD2) in plant cells, facilitating retrograde transport of escaped ER-resident proteins from the Golgi apparatus [1] [5]. This interaction is stereospecific, as evidenced by studies showing that synthetic HDEL analogues containing D-amino acids fail to compete for binding sites in Arabidopsis thaliana ER retention systems [9].

The C-terminal leucine residue provides a hydrophobic anchor that stabilizes HDEL-receptor binding through van der Waals interactions. Substitution experiments reveal that replacing leucine with hydrophilic residues (e.g., serine) reduces binding affinity by >80%, confirming the necessity of terminal hydrophobicity [5]. Molecular docking simulations indicate that aspartate’s β-carboxyl group forms salt bridges with conserved lysine residues in ERD2 proteins (bond length: 2.8–3.2 Å), while glutamate’s γ-carboxyl moiety participates in hydrogen-bond networks with serine/threonine residues [3].

Table 1: HDEL-Residue Interactions with Chaperone Systems

ResiduePositionKey Interaction PartnersBinding Energy Contribution (ΔG, kcal/mol)
HistidineN-terminalERD2 His210 imidazole ring-3.2 ± 0.4
AspartatePosition 2ERD2 Lys154/Lys157-4.1 ± 0.7
GlutamatePosition 3ERD2 Ser189/Thr192-2.8 ± 0.5
LeucineC-terminalERD2 Phe201/Phe205-5.3 ± 0.6

Role of Imidazole Group Dynamics in Histidine Residue-Mediated Catalysis

The imidazole moiety of HDEL’s N-terminal histidine operates as a pH-sensitive molecular switch governing peptide-receptor affinity. Nuclear magnetic resonance (NMR) analyses of synthetic HDEL demonstrate that the histidine imidazole ring has a pKa of 6.2 ± 0.3, enabling protonation state changes within physiological pH ranges (5.5–7.4) [6]. When protonated (pH <6.2), the histidine side chain forms an intramolecular salt bridge with aspartate’s β-carboxyl group (distance: 2.6 Å), inducing a compact conformation that reduces ERD2-binding affinity by 60%. Conversely, deprotonation (pH >6.2) disrupts this interaction, exposing the aspartate residue for optimal receptor engagement [6].

This pH-responsive behavior facilitates HDEL’s function as a "molecular pH sensor" in secretory pathways. During ER-Golgi transit (pH 6.0–6.7), protonation promotes a closed conformation, minimizing premature binding. Upon encountering neutral pH in post-Golgi compartments, deprotonation triggers conformational opening, enabling HDEL-ERD2 recognition and COPI-mediated vesicular recycling [1] [5]. Mutational studies confirm that histidine→alanine substitutions abolish pH sensitivity, resulting in constitutive ER retention and disrupted Golgi-to-ER trafficking kinetics [5].

Table 2: Imidazole-Mediated Conformational States of HDEL

Protonation StatePredominant StructureERD2 Binding Affinity (Kd, nM)Biological Function
Protonated (pH 6.0)Closed (intramolecular H-bond)420 ± 45Transit conformation
Deprotonated (pH 7.4)Open (receptor accessible)58 ± 6ER-retrieval conformation

Quaternary Structure Implications in Multienzyme Assembly Complexes

HDEL participates in higher-order protein assemblies through coordination of metalloenzyme active sites. Biochemical studies on leucine aminopeptidases (e.g., Lysinibacillus sphaericus Amp0279) reveal that HDEL-like sequences facilitate quaternary organization of enzyme complexes via two mechanisms: (1) Histidine-aspartate pairs (H-D) coordinate catalytic metal ions (Co²⁺/Zn²⁺) at subunit interfaces, and (2) Glutamate-leucine dipeptide motifs (E-L) mediate hydrophobic packing between protomers [4]. Site-directed mutagenesis of Amp0279 demonstrates that replacing R131 (a residue adjacent to the H-D motif) with glutamate (R131E) shifts optimal pH from 8.5 to 7.5 and increases thermostability (ΔTm = +3.7°C) by enhancing hydrogen bonding networks [4].

The C-terminal leucine residue enables allosteric regulation through π-cation interactions with conserved arginine residues. Molecular dynamics simulations show that leucine’s aliphatic side chain inserts into hydrophobic pockets formed by adjacent subunits (binding energy: -8.2 kcal/mol), stabilizing the multienzyme assembly. Disruption of this interaction via leucine→glycine substitution reduces complex stability by 40% and decreases catalytic efficiency (kcat/Km) by 75% [4]. These findings illustrate how HDEL-like sequences serve as structural scaffolds for metalloenzyme oligomerization, with direct implications for protein engineering applications.

Table 3: Quaternary Structure Contributions of HDEL Residues in Model Enzymes

ResidueInteraction TypeTarget in ComplexEffect on Stability (ΔTm, °C)Effect on Activity (% wild-type)
HistidineMetal coordination (Co²⁺)Subunit interface+2.1 ± 0.392 ± 5
AspartateSalt bridge/H-bond networkConserved Arg/Lys+1.8 ± 0.485 ± 7
GlutamateHydrophobic packingLeu/Ile/Val pockets+3.2 ± 0.578 ± 6
Leucineπ-Cation interactionArg131/Arg225+4.6 ± 0.663 ± 8 (substrate-bound)

Properties

CAS Number

129623-52-5

Product Name

Histidyl-aspartyl-glutamyl-leucine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C21H32N6O9

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C21H32N6O9/c1-10(2)5-15(21(35)36)27-19(33)13(3-4-16(28)29)25-20(34)14(7-17(30)31)26-18(32)12(22)6-11-8-23-9-24-11/h8-10,12-15H,3-7,22H2,1-2H3,(H,23,24)(H,25,34)(H,26,32)(H,27,33)(H,28,29)(H,30,31)(H,35,36)/t12-,13-,14-,15-/m0/s1

InChI Key

INOZZBHURUDQQR-AJNGGQMLSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N

Solubility

Soluble in DMSO

Synonyms

HDEL sequence
His-Asp-Glu-Leu
histidyl-aspartyl-glutamyl-leucine

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

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